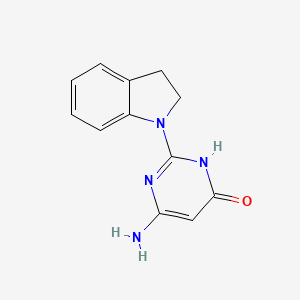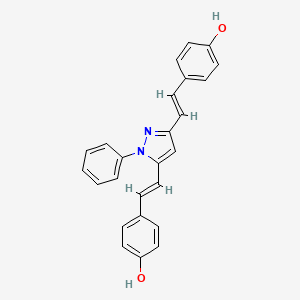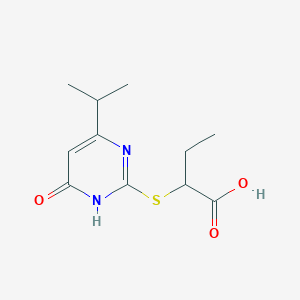![molecular formula C14H8F3N3O3 B1417594 3-[4-(2-Trifluoromethyl-phenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one CAS No. 1219453-89-0](/img/structure/B1417594.png)
3-[4-(2-Trifluoromethyl-phenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one
Overview
Description
3-[4-(2-Trifluoromethyl-phenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one is a heterocyclic compound that contains nitrogen and oxygen atoms within its structure. This compound is part of the 1,2,4-oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
It’s worth noting that 1,2,4-oxadiazole derivatives, to which this compound belongs, have been synthesized as anti-infective agents having anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
It’s known that 1,2,4-oxadiazole derivatives interact with their targets, leading to changes that result in their anti-infective activities .
Biochemical Pathways
It’s known that 1,2,4-oxadiazole derivatives can affect various biochemical pathways, leading to their broad spectrum of agricultural biological activities .
Result of Action
It’s known that 1,2,4-oxadiazole derivatives can exhibit moderate nematocidal activity against meloidogyne incognita and anti-fungal activity to rhizoctonia solani .
Action Environment
It’s known that environmental factors can influence the action of 1,2,4-oxadiazol derivatives .
Biochemical Analysis
Biochemical Properties
3-[4-(2-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between 3-[4-(2-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one and these biomolecules are primarily mediated through hydrogen bonding and hydrophobic interactions .
Cellular Effects
The effects of 3-[4-(2-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules, leading to altered gene expression patterns and metabolic changes. These effects are crucial for understanding the potential therapeutic applications of 3-[4-(2-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one.
Molecular Mechanism
At the molecular level, 3-[4-(2-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. The binding interactions are facilitated by the compound’s unique structural features, which allow it to fit into the active sites of target enzymes. Additionally, 3-[4-(2-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of 3-[4-(2-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one in laboratory settings are critical for its long-term effects on cellular function. Studies have shown that this compound remains stable under various experimental conditions, but it may degrade over time, leading to changes in its biological activity. Long-term exposure to 3-[4-(2-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one can result in sustained alterations in cellular processes, which are important for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of 3-[4-(2-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities. At higher doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. Understanding the dosage-dependent effects of 3-[4-(2-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one is crucial for its safe and effective use in therapeutic applications.
Metabolic Pathways
3-[4-(2-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism. The compound’s influence on metabolic pathways is an important aspect of its biochemical properties and potential therapeutic applications .
Transport and Distribution
The transport and distribution of 3-[4-(2-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms of 3-[4-(2-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one is essential for its effective use in therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-oxadiazoles typically involves the cyclization of acylhydrazides with carboxylic acids or their derivatives. One common method includes the reaction of an acylhydrazide with a nitrile oxide, which is generated in situ from a nitro compound . The reaction conditions often require the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction is usually carried out at room temperature or under reflux conditions .
Industrial Production Methods
Industrial production of 1,2,4-oxadiazoles, including 3-[4-(2-Trifluoromethyl-phenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-Trifluoromethyl-phenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium methoxide) . The reactions are typically carried out in solvents like dichloromethane, ethanol, or acetonitrile, under controlled temperatures ranging from room temperature to reflux conditions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of oxadiazole N-oxides, while reduction can yield the corresponding amines .
Scientific Research Applications
3-[4-(2-Trifluoromethyl-phenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
1,2,3-Oxadiazole: Another isomer of oxadiazole with different biological activities and chemical properties.
1,2,5-Oxadiazole: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
1,3,4-Oxadiazole: Widely studied for its pharmacological activities, including antibacterial and anticancer properties.
Uniqueness
3-[4-(2-Trifluoromethyl-phenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one is unique due to its trifluoromethylphenoxy and pyridinyl substituents, which enhance its biological activity and chemical stability . These structural features make it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
3-[4-[2-(trifluoromethyl)phenoxy]pyridin-2-yl]-4H-1,2,4-oxadiazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N3O3/c15-14(16,17)9-3-1-2-4-11(9)22-8-5-6-18-10(7-8)12-19-13(21)23-20-12/h1-7H,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMOJNDXACXKMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)OC2=CC(=NC=C2)C3=NOC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-hydroxy-N'-[(E)-1H-indol-3-ylmethylidene]-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbohydrazide](/img/structure/B1417511.png)

![4-(2-Ethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1417515.png)
![3-(2-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1417516.png)



![7-(4-Fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B1417524.png)

![2-{[2-hydroxy-1-(hydroxymethyl)ethyl]amino}-5-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazol-4(5H)-one](/img/structure/B1417527.png)

![6-(Benzyloxy)-5-methylpyrrolo[2,1-F][1,2,4]triazin-4(3H)-one](/img/structure/B1417529.png)

![imidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B1417534.png)
